5-Methoxybenzo[d]thiazole-2-carboxylic acid
Overview
Description
5-Methoxybenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO3S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position of the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzo[d]thiazole-2-carboxylic acid typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) . This reaction forms intermediates, which are then further processed to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzo[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
5-Methoxybenzo[d]thiazole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Methoxybenzo[d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
Benzothiazole-2-carboxylic acid: Lacks the methoxy group, making it less hydrophobic and potentially altering its biological activity.
5-Chlorobenzo[d]thiazole-2-carboxylic acid: Contains a chlorine atom instead of a methoxy group, which can significantly affect its reactivity and biological properties.
Uniqueness
5-Methoxybenzo[d]thiazole-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications, offering distinct advantages over its analogs .
Properties
IUPAC Name |
5-methoxy-1,3-benzothiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-5-2-3-7-6(4-5)10-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCUQHHEHCKENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663289 | |
Record name | 5-Methoxy-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-41-1 | |
Record name | 5-Methoxy-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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